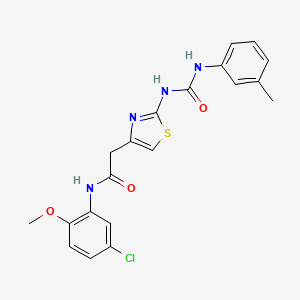

N-(5-chloro-2-methoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O3S/c1-12-4-3-5-14(8-12)22-19(27)25-20-23-15(11-29-20)10-18(26)24-16-9-13(21)6-7-17(16)28-2/h3-9,11H,10H2,1-2H3,(H,24,26)(H2,22,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSLKMYHVNKHIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Urea derivative formation: The thiazole intermediate can then be reacted with an isocyanate to form the urea derivative.

Final coupling: The urea derivative is then coupled with 5-chloro-2-methoxyphenyl acetic acid under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Synthesis Efficiency : Compound 9 achieved a high yield (90%) via condensation reactions, suggesting that similar methods (e.g., cyclization of thiosemicarbazides) might be applicable to the target compound .

- Substituent Effects : The m-tolyl urea group in the target compound differs from the m-tolyl acetamide in 107b , which showed potent antibacterial activity (MIC 6.25 µg/mL). The urea linkage may enhance hydrogen-bond interactions with biological targets compared to acetamide .

Physicochemical Properties

- Melting Points: Thiazolidinone derivatives (e.g., 9, 12) have higher melting points (155–187°C) than simple thiazole-acetamides, likely due to increased crystallinity from the thioxo and oxo groups . The target compound’s melting point is unreported but may align with urea-containing analogs.

- Solubility : The nitro-furyl group in 12 reduces solubility compared to methoxy-phenyl groups, highlighting the target compound’s chloro-methoxy-phenyl moiety as a balance between lipophilicity and polarity .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic organic compound belonging to the thiazole derivatives class. Its structure features a thiazole ring, a urea moiety, and various aromatic substituents, contributing to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Synthetic Routes

The synthesis of this compound involves several multi-step organic reactions:

- Formation of the Thiazole Ring : Reacting an α-haloketone with thiourea under basic conditions.

- Urea Derivative Formation : The thiazole intermediate is reacted with an isocyanate to form the urea derivative.

- Final Coupling : Coupling the urea derivative with 5-chloro-2-methoxyphenyl acetic acid yields the final compound.

Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN₄O₂S |

| Molecular Weight | 396.5 g/mol |

| CAS Number | 921473-61-2 |

This compound exhibits biological activity through various mechanisms:

- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound can bind to cellular receptors, modulating signaling pathways.

- DNA/RNA Interaction : It may intercalate or bind to nucleic acids, affecting gene expression.

Case Studies and Research Findings

-

Cytotoxicity Studies :

- A study demonstrated that derivatives similar to this compound showed potent cytotoxicity against various cancer cell lines, including HepG2 cells, with IC₅₀ values indicating significant anti-tumor activity (IC₅₀ = 0.62 ± 0.34 μM) .

- The compound's mechanism involved inducing G2/M phase cell cycle arrest and early-stage apoptosis, suggesting its potential as an anticancer agent.

- Antimicrobial Activity :

- Anthelmintic Activity :

Similar Compounds

The biological activity of this compound can be compared with other thiazole and urea derivatives:

| Compound Name | IC₅₀ (μM) | Activity Type |

|---|---|---|

| N-(5-chloro-2-methoxyphenyl)-2-(3-(m-tolyl)ureido) | 0.62 | Cytotoxicity |

| Ureido-substituted thiazole derivative | <1 | Anticancer |

| Various thiazole derivatives | 6 - 12.5 | Antimicrobial |

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing N-(5-chloro-2-methoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, and how do they influence yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, including thiazole ring formation via cyclization of thiourea derivatives with α-haloketones and urea linkage introduction using isocyanates . Key parameters include:

- Temperature : Optimal ranges (e.g., 60–80°C for cyclization) prevent side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for urea coupling .

- Atmosphere : Inert gases (argon/nitrogen) minimize oxidation of sensitive intermediates .

- Catalysts : Triethylamine or pyridine aids in deprotonation during acylation .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C2, chloro at C5) and urea/thiazole connectivity .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .

- HPLC : Monitors reaction progress and quantifies purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields during the thiazole ring formation?

- Methodological Answer : Low yields often stem from competing side reactions (e.g., hydrolysis of α-haloketones). Strategies include:

- Precursor Stabilization : Use anhydrous conditions and desiccants (molecular sieves) to protect moisture-sensitive reagents .

- Stepwise Monitoring : TLC or inline IR spectroscopy identifies intermediates, allowing real-time adjustments .

- Alternative Catalysts : Transition metals (e.g., CuI) may accelerate cyclization under milder conditions .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., anticancer vs. antibacterial efficacy)?

- Methodological Answer : Discrepancies arise from assay variability or differential target engagement. Solutions include:

- Dose-Response Profiling : Establish IC50/EC50 values across multiple cell lines (e.g., MCF-7 for cancer, S. aureus for antibacterial tests) .

- Target Validation : Use CRISPR knockouts or siRNA to confirm involvement of suspected targets (e.g., EGFR, DNA gyrase) .

- Metabolite Screening : LC-MS identifies active metabolites that may contribute to off-target effects .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for kinase inhibition?

- Methodological Answer :

- Substituent Modulation : Replace the m-tolyl group with electron-withdrawing groups (e.g., -CF3) to enhance binding to kinase ATP pockets .

- Scaffold Hopping : Compare activity of thiazole analogs (e.g., oxadiazole or triazole replacements) to identify core-specific effects .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to prioritize synthetic targets .

Q. What strategies ensure compound stability during long-term pharmacological studies?

- Methodological Answer : Degradation pathways (e.g., hydrolysis of the acetamide bond) require mitigation via:

- Formulation : Lyophilization with cryoprotectants (trehalose) or encapsulation in liposomes .

- Storage Conditions : -80°C storage under nitrogen atmosphere prevents oxidative decomposition .

- Stability-Indicating Assays : Periodic HPLC-UV checks quantify degradation products under accelerated conditions (40°C/75% RH) .

Key Considerations for Experimental Design

- Control Experiments : Include reference compounds (e.g., Erlotinib for EGFR studies) to benchmark activity .

- Reproducibility : Validate synthetic protocols across ≥3 independent batches .

- Ethical Compliance : Adhere to OECD guidelines for in vivo toxicity testing if applicable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.